7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one
7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one
Potent, brain-penetrant, and water-soluble poly(ADP-ribose) polymerase (PARP) inhibitor. IC50 values are 0.20 and 0.24 µM for PARP-1 and PARP-2, respectively. Neuroprotective in vitro and in vivo.
DR2313 is an inhibitor of poly(ADP-ribose) polymerase (PARP; IC50 = 0.2 and 0.24 µM for PARP1 and PARP2, respectively, in nuclear rat brain extracts). It is selective for PARP, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation. DR2313 is competitive with NAD+ at the catalytic site of PARP with a Ki value of 0.23 µM. Pretreatment of primary rat cortical cultures prevents cell death (EC50 = 0.27 µM), and, in vivo, it reduces infarct volume in a rat model of cerebral ischemia. DR2313 has been used to investigate cell death after middle cerebral artery occlusion.
DR 2313 (cas# 284028-90-6) is a useful research chemical. DR 2313 is a poly(ADP-ribose) polymerase inhibitor. DR2313 was specific for PARP but not selective between PARP-1 and PARP-2.
Competitive inhibitor of poly(ADP-ribose) polymerase (PARP) (IC50 values are 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively). Neuroprotective; reduces neuronal cell death in models of cerebral ischemia in vivo and in vitro. Brain penetrant.
DR2313 is an inhibitor of poly(ADP-ribose) polymerase (PARP; IC50 = 0.2 and 0.24 µM for PARP1 and PARP2, respectively, in nuclear rat brain extracts). It is selective for PARP, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation. DR2313 is competitive with NAD+ at the catalytic site of PARP with a Ki value of 0.23 µM. Pretreatment of primary rat cortical cultures prevents cell death (EC50 = 0.27 µM), and, in vivo, it reduces infarct volume in a rat model of cerebral ischemia. DR2313 has been used to investigate cell death after middle cerebral artery occlusion.
DR 2313 (cas# 284028-90-6) is a useful research chemical. DR 2313 is a poly(ADP-ribose) polymerase inhibitor. DR2313 was specific for PARP but not selective between PARP-1 and PARP-2.
Competitive inhibitor of poly(ADP-ribose) polymerase (PARP) (IC50 values are 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively). Neuroprotective; reduces neuronal cell death in models of cerebral ischemia in vivo and in vitro. Brain penetrant.
Brand Name:
Vulcanchem
CAS No.:
284028-90-6
VCID:
VC0004509
InChI:
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
SMILES:
CC1=NC(=O)C2=C(N1)CCSC2
Molecular Formula:
C8H10N2OS
Molecular Weight:
182.25 g/mol
7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one
CAS No.: 284028-90-6
Cat. No.: VC0004509
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, brain-penetrant, and water-soluble poly(ADP-ribose) polymerase (PARP) inhibitor. IC50 values are 0.20 and 0.24 µM for PARP-1 and PARP-2, respectively. Neuroprotective in vitro and in vivo. DR2313 is an inhibitor of poly(ADP-ribose) polymerase (PARP; IC50 = 0.2 and 0.24 µM for PARP1 and PARP2, respectively, in nuclear rat brain extracts). It is selective for PARP, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation. DR2313 is competitive with NAD+ at the catalytic site of PARP with a Ki value of 0.23 µM. Pretreatment of primary rat cortical cultures prevents cell death (EC50 = 0.27 µM), and, in vivo, it reduces infarct volume in a rat model of cerebral ischemia. DR2313 has been used to investigate cell death after middle cerebral artery occlusion. DR 2313 (cas# 284028-90-6) is a useful research chemical. DR 2313 is a poly(ADP-ribose) polymerase inhibitor. DR2313 was specific for PARP but not selective between PARP-1 and PARP-2. Competitive inhibitor of poly(ADP-ribose) polymerase (PARP) (IC50 values are 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively). Neuroprotective; reduces neuronal cell death in models of cerebral ischemia in vivo and in vitro. Brain penetrant. |
|---|---|
| CAS No. | 284028-90-6 |
| Molecular Formula | C8H10N2OS |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) |
| Standard InChI Key | HRYKZAKEAVZGJD-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC(=O)C2=C(N1)CCSC2 |
| SMILES | CC1=NC(=O)C2=C(N1)CCSC2 |
| Canonical SMILES | CC1=NC(=O)C2=C(N1)CCSC2 |
| Appearance | Assay:≥98%A crystalline solid |
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